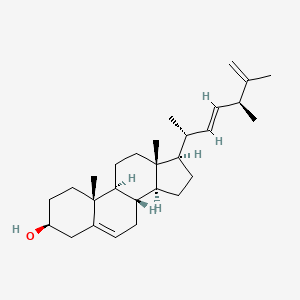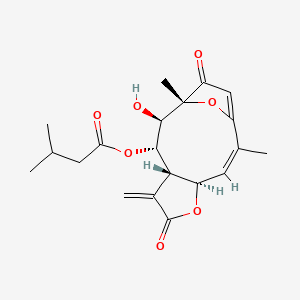
(3,4-Dihydroxy-phenyl)-triphenyl-arsonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-dihydroxyphenyl)(triphenyl)arsonium is an arsonium ion consisting of tetraphenylarsonium having two hydroxy groups at positions 3 and 4 on one of the phenyl rings. It is a polyatomic cation and an arsonium ion. It derives from a hydride of a tetraphenylarsonium.
Scientific Research Applications
Analytical Applications
(3,4-Dihydroxy-phenyl)-triphenyl-arsonium and related compounds have been studied for their analytical applications. One paper surveyed the reactions and analytical applications of various organo-P, As, Sb, S, Se, Te, and Sn(IV) (onium) cations, including triphenylmethylarsonium (Bowd, Burns, & Fogg, 1969).
Synthesis and Characterization
Research has focused on the synthesis and characterization of novel arsonium compounds. One study explored the synthesis, characterization, and biological properties of novel arsonium- and phosphonium- alkylthiosulfate zwitterions and thioacetate salts and functionalized gold nanoparticles with triphenylarsoniumpropylthiolate ligands (Wan, 2017).
Chemical Reactions and Properties
A study on 2,2,2-Triphenyl-1,2-oxa-ars(V)olan, prepared from the corresponding arsonium salt, showed its reactivity under certain conditions, providing insights into the chemical properties of these compounds (Hands & Mercer, 1967).
Photopolymerization
Phenacyl benzyl phosphonium and arsonium salts, including triphenylarsonium, have been investigated as photoinitiators for the cationic polymerization of p-methylstryene (Abu-Abdoun & Aale-Ali, 1993).
Radioimaging Applications
Radioiodinated iodopentenyl-trisubstituted phosphonium, arsonium, and ammonium iodides, including triphenylarsonium, have been synthesized and evaluated for myocardial uptake and retention, suggesting potential applications in radioimaging (Srivastava, Hay, & Knapp, 1985).
Nanoparticle Functionalization
Triphenylarsonium-functionalized gold nanoparticles have been studied for their potential as nanocarriers for intracellular therapeutics (Lalwani et al., 2015).
properties
Molecular Formula |
C24H20AsO2+ |
|---|---|
Molecular Weight |
415.3 g/mol |
IUPAC Name |
(3,4-dihydroxyphenyl)-triphenylarsanium |
InChI |
InChI=1S/C24H19AsO2/c26-23-17-16-22(18-24(23)27)25(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-18H,(H-,26,27)/p+1 |
InChI Key |
AYGYLFIDAXGERM-UHFFFAOYSA-O |
SMILES |
C1=CC=C(C=C1)[As+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC(=C(C=C4)O)O |
Canonical SMILES |
C1=CC=C(C=C1)[As+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC(=C(C=C4)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



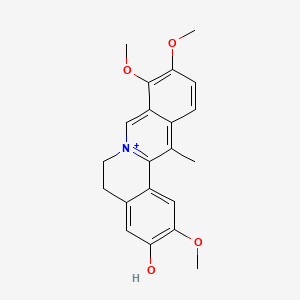
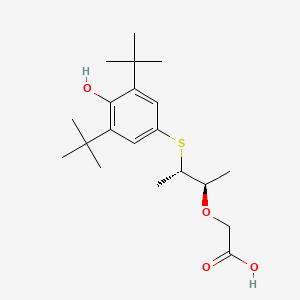
![(2S)-N-[[4-[(carbamoylamino)methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]pentanamide](/img/structure/B1239688.png)
![[(E)-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate](/img/structure/B1239690.png)
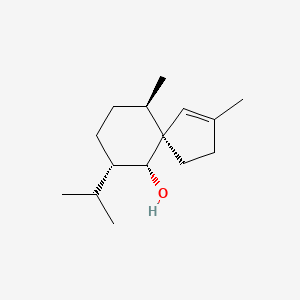
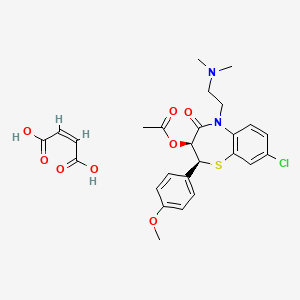
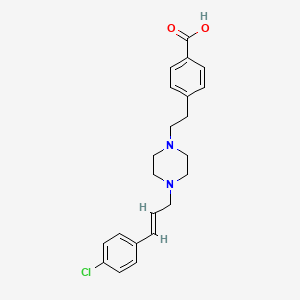
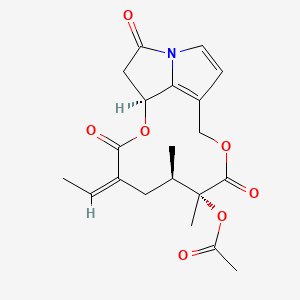


![(E)-N-[4-[(1-benzylpiperidin-4-yl)sulfamoyl]phenyl]-N-methyl-3-(4-methylsulfonylphenyl)prop-2-enamide](/img/structure/B1239698.png)
